

N,N-Diisopropylformamide chemical structure and bonding

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N,N-Diisopropylformamide**

Cat. No.: **B1346593**

[Get Quote](#)

An In-depth Technical Guide on the Chemical Structure and Bonding of **N,N-Diisopropylformamide**

Introduction

N,N-Diisopropylformamide is a tertiary amide characterized by a formyl group bonded to a nitrogen atom, which is, in turn, attached to two isopropyl substituents. This compound serves as a useful building block and solvent in organic synthesis. Its chemical behavior and reactivity are intrinsically linked to the nuanced details of its molecular structure and bonding, particularly the nature of the amide functional group. This guide provides a comprehensive technical overview of the chemical structure, bonding, and key physicochemical properties of **N,N-Diisopropylformamide**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The unique identity of **N,N-Diisopropylformamide** is captured by several key identifiers that are crucial for database searches and regulatory compliance.

Identifier	Value
IUPAC Name	N,N-di(propan-2-yl)formamide
CAS Number	2700-30-3 [1] [2] [3]
Molecular Formula	C7H15NO [1]
Molecular Weight	129.20 g/mol
Canonical SMILES	CC(C)N(C=O)C(C)C [1]
InChI	InChI=1S/C7H15NO/c1-6(2)8(5-9)7(3)4/h5-7H,1-4H3
InChIKey	UNBDDZDKBWPAX-UHFFFAOYSA-N [1]

Molecular Structure and Bonding

The molecular architecture of **N,N-Diisopropylformamide** is defined by the geometry of the central amide group and the attached isopropyl chains.

Hybridization and Molecular Geometry

The electronic configuration and spatial arrangement of the atoms in **N,N-Diisopropylformamide** can be understood through the principles of orbital hybridization and Valence Shell Electron Pair Repulsion (VSEPR) theory.

- **Carbonyl Carbon (C=O):** This carbon atom is sp^2 hybridized, forming three sigma (σ) bonds: one with the formyl hydrogen, one with the nitrogen, and one with the oxygen. The remaining p-orbital on the carbon participates in a pi (π) bond with the oxygen atom. The geometry around this carbon is trigonal planar, with bond angles of approximately 120° .
- **Nitrogen Atom:** Due to resonance, the nitrogen atom is also considered to be sp^2 hybridized and has a trigonal planar geometry.[\[4\]](#) This is a key feature of amides, distinguishing them from amines where the nitrogen is typically sp^3 hybridized and trigonal pyramidal. The planarity arises from the delocalization of the nitrogen's lone pair of electrons into the carbonyl system.[\[4\]](#)

- Oxygen Atom: The carbonyl oxygen is sp^2 hybridized. It forms one σ bond and one π bond with the carbonyl carbon and holds two lone pairs of electrons in its remaining sp^2 orbitals.
- Isopropyl Groups: The two methine carbons of the isopropyl groups are sp^3 hybridized, leading to a tetrahedral geometry around them. Each of these carbons is bonded to the nitrogen, a hydrogen, and two methyl groups. The methyl carbons are also sp^3 hybridized.

Resonance Theory in the Amide Bond

A critical aspect of the bonding in **N,N-Diisopropylformamide** is the resonance within the amide functional group. The structure is best described as a hybrid of two significant resonance contributors. This delocalization of electrons has profound effects on the molecule's structure and reactivity.

- Resonance Contributor I: This form features a carbon-oxygen double bond and a carbon-nitrogen single bond. The nitrogen atom bears a lone pair of electrons.
- Resonance Contributor II: In this form, the lone pair from the nitrogen atom is delocalized to form a carbon-nitrogen double bond. This results in a negative charge on the oxygen atom and a positive charge on the nitrogen atom.

The actual structure is a weighted average of these two forms. This resonance leads to:

- Partial Double Bond Character: The C-N bond is shorter and stronger than a typical C-N single bond and exhibits restricted rotation.^[4]
- Planarity: The atoms of the amide group (O, C, N) and the atoms directly attached to them tend to lie in the same plane to maximize p-orbital overlap.
- Reduced Basicity: The delocalization of the nitrogen's lone pair makes it less available to act as a base compared to the nitrogen in an amine.^[4]

Caption: Resonance structures of the amide group in **N,N-Diisopropylformamide**.

Bond Lengths and Angles

While specific experimental crystallographic data for **N,N-Diisopropylformamide** is not readily available in the literature, the bond lengths and angles can be estimated based on typical

values for tertiary amides.

- C=O Bond Length: Expected to be slightly longer than a typical ketone C=O bond (~1.23 Å) due to resonance.
- C-N Bond Length: Expected to be significantly shorter than a C-N single bond (~1.47 Å), typically around 1.32-1.35 Å, reflecting its partial double bond character.[4]
- N-C(isopropyl) Bond Length: Expected to be in the typical range for a C-N single bond.

The bond angles around the carbonyl carbon and the nitrogen are expected to be close to 120°, consistent with their trigonal planar geometry.

Physicochemical and Spectroscopic Data

The physical properties and spectroscopic signatures of **N,N-Diisopropylformamide** are direct consequences of its molecular structure.

Property	Value
Appearance	Clear, colorless to light brown liquid/oil[1][2]
Melting Point	10-11 °C[2][5]
Boiling Point	196 °C[2][5]
Density	0.89 g/mL at 25 °C[2][5]
Refractive Index (n _{20/D})	1.437[2][5]

Spectroscopic Data

Spectroscopic analysis provides valuable insight into the bonding and functional groups present in the molecule.[2][5]

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons:
 - A singlet for the formyl proton (-CHO), typically found in the 8.0-8.5 ppm region.

- A septet for the two equivalent methine protons (-CH) of the isopropyl groups.
- A doublet for the twelve equivalent methyl protons (-CH₃) of the isopropyl groups.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal:
 - A signal for the carbonyl carbon, typically in the deshielded region of 160-170 ppm.
 - Signals for the methine and methyl carbons of the isopropyl groups. Due to restricted rotation around the C-N bond, it is possible to observe distinct signals for the isopropyl groups at lower temperatures.[6]
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch. For amides, this "amide I" band typically appears in the range of 1650-1680 cm⁻¹.

Experimental Protocols

The determination of the structure and properties of **N,N-Diisopropylformamide** relies on well-established experimental techniques.

Structural Elucidation by X-ray Crystallography

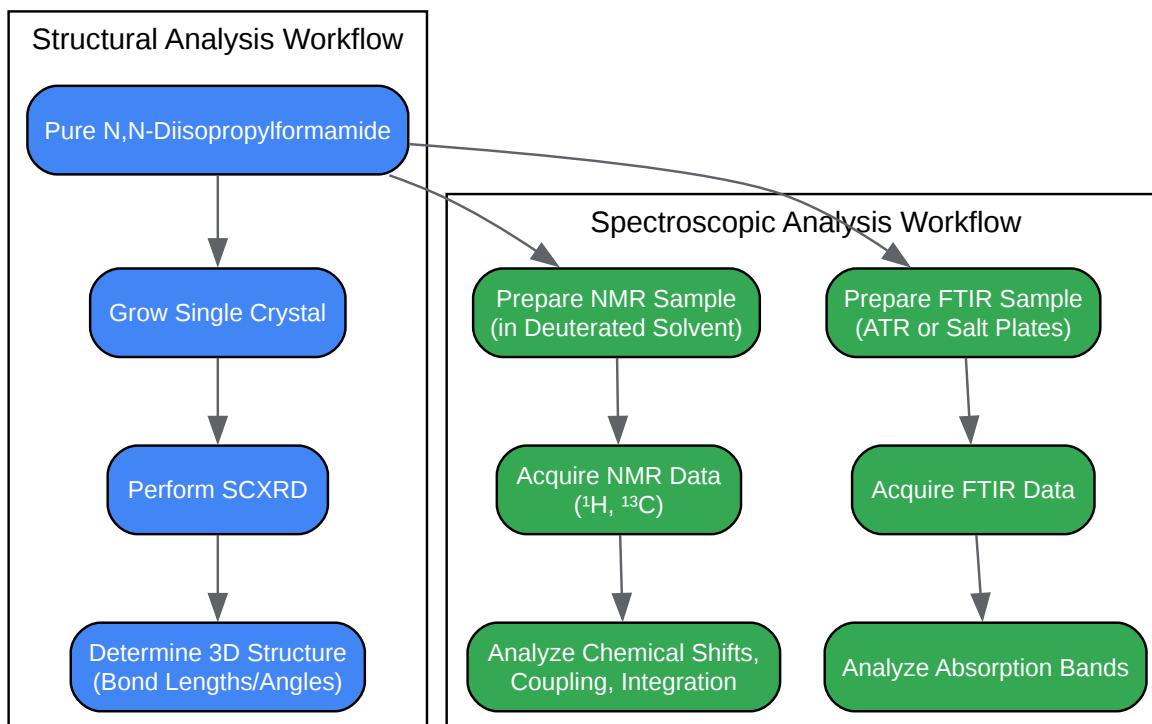
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths and angles.[7][8]

Methodology:

- Crystal Growth: High-quality single crystals of **N,N-Diisopropylformamide** are required. As it is a low-melting solid, crystals can be grown by slow cooling of the neat liquid or by slow evaporation from a suitable solvent at a temperature below its melting point.[9][10][11] The compound must be highly pure.[10]
- Data Collection: A suitable crystal (typically < 0.5 mm in all dimensions) is mounted on a goniometer and cooled under a stream of cold nitrogen gas.[12] The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[12]

- Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The electron density map is calculated from the diffraction intensities, from which the positions of the atoms are determined (structure solution).[8] This initial model is then refined to achieve the best fit with the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.[12]

Spectroscopic Analysis


Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: A sample of **N,N-Diisopropylformamide** (typically 5-25 mg for ^1H NMR, 50-100 mg for ^{13}C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.[13] A small amount of a reference standard like tetramethylsilane (TMS) may be added.[13]
- Data Acquisition: The NMR tube is placed in the magnet of the NMR spectrometer.[14] For ^1H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.[14] For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.[15]
- Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced. The chemical shifts, signal integrations (for ^1H), and coupling patterns are analyzed to elucidate the structure.[16]

Fourier-Transform Infrared (FTIR) Spectroscopy:

- Sample Preparation: For a liquid sample like **N,N-Diisopropylformamide**, the easiest method is using an Attenuated Total Reflectance (ATR) accessory, where a single drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or ZnSe).[17][18] Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).[18]
- Data Acquisition: An infrared beam is passed through the sample. The interferometer in the FTIR spectrometer modulates the IR radiation, and the detector measures the intensity of the transmitted or reflected light.[19] A background spectrum (without the sample) is first collected and automatically subtracted from the sample spectrum.

- Data Analysis: The resulting interferogram is converted to an infrared spectrum via a Fourier transform. The spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}), is analyzed by identifying the characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups.[20]

[Click to download full resolution via product page](#)

Caption: General experimental workflow for structural and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]

- 2. N,N-DIISOPROPYLFORMAMIDE | 2700-30-3 [chemicalbook.com]
- 3. N,N-Diisopropylformamide 98 2700-30-3 [sigmaaldrich.com]
- 4. Pictures of the Day 320N [iverson.cm.utexas.edu]
- 5. alkalisci.com [alkalisci.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 8. quora.com [quora.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. How To [chem.rochester.edu]
- 11. journals.iucr.org [journals.iucr.org]
- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. inchemistry.acs.org [inchemistry.acs.org]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. webassign.net [webassign.net]
- 17. jascoinc.com [jascoinc.com]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. drawellanalytical.com [drawellanalytical.com]
- To cite this document: BenchChem. [N,N-Diisopropylformamide chemical structure and bonding]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346593#n-n-diisopropylformamide-chemical-structure-and-bonding>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com